molecular formula C8H18NO6P B14558084 Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester CAS No. 62064-15-7

Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester

Cat. No.: B14558084
CAS No.: 62064-15-7
M. Wt: 255.21 g/mol
InChI Key: YKZFYTZPEKGNKL-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C8H18NO6P It is known for its unique structure, which includes a phosphonic acid group, a nitro group, and two isopropyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester typically involves the reaction of phosphonic acid derivatives with nitroethanol and isopropyl alcohol. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes purification steps such as distillation or crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Products typically include amine derivatives.

    Substitution: Products vary depending on the nucleophile used but may include different ester or amide derivatives.

Scientific Research Applications

Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylpropyl) ester
  • Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-ethylpropyl) ester

Uniqueness

Phosphonic acid, (1-hydroxy-2-nitroethyl)-, bis(1-methylethyl) ester is unique due to its specific ester groups and the presence of both a phosphonic acid and a nitro group

Properties

CAS No.

62064-15-7

Molecular Formula

C8H18NO6P

Molecular Weight

255.21 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphoryl-2-nitroethanol

InChI

InChI=1S/C8H18NO6P/c1-6(2)14-16(13,15-7(3)4)8(10)5-9(11)12/h6-8,10H,5H2,1-4H3

InChI Key

YKZFYTZPEKGNKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(C[N+](=O)[O-])O)OC(C)C

Origin of Product

United States

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